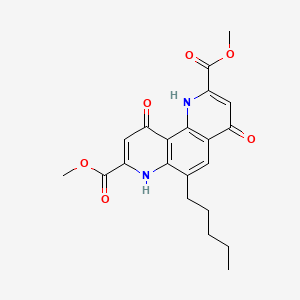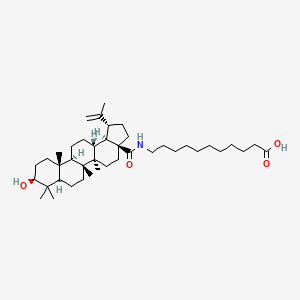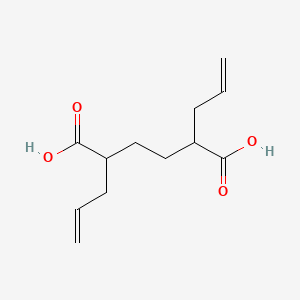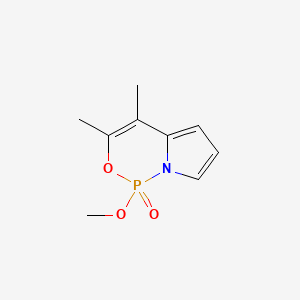![molecular formula C35H22N2O4 B12803458 9,10-Anthracenedione, 1,1'-[(4-methyl-1,3-phenylene)diimino]bis- CAS No. 79665-35-3](/img/structure/B12803458.png)
9,10-Anthracenedione, 1,1'-[(4-methyl-1,3-phenylene)diimino]bis-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-[(4-methyl-1,3-phenylene)diimino]bisanthraquinone is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of two anthraquinone units linked by a 4-methyl-1,3-phenylene diimino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(4-methyl-1,3-phenylene)diimino]bisanthraquinone typically involves the reaction of 4-methyl-1,3-phenylenediamine with anthraquinone derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of 1,1’-[(4-methyl-1,3-phenylene)diimino]bisanthraquinone involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of significant quantities of the compound, ensuring consistency and quality. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance efficiency and reduce production costs.
化学反应分析
Types of Reactions
1,1’-[(4-methyl-1,3-phenylene)diimino]bisanthraquinone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the anthraquinone units and the 4-methyl-1,3-phenylene diimino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound, leading to the formation of quinone derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound, resulting in the formation of hydroquinone derivatives.
Substitution: Substitution reactions can occur at the
属性
CAS 编号 |
79665-35-3 |
|---|---|
分子式 |
C35H22N2O4 |
分子量 |
534.6 g/mol |
IUPAC 名称 |
1-[3-[(9,10-dioxoanthracen-1-yl)amino]-4-methylanilino]anthracene-9,10-dione |
InChI |
InChI=1S/C35H22N2O4/c1-19-16-17-20(36-27-14-6-12-25-30(27)34(40)23-10-4-2-8-21(23)32(25)38)18-29(19)37-28-15-7-13-26-31(28)35(41)24-11-5-3-9-22(24)33(26)39/h2-18,36-37H,1H3 |
InChI 键 |
YPAAQIDLHHHJAY-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O)NC5=CC=CC6=C5C(=O)C7=CC=CC=C7C6=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![methyl 2-[(1R,2S,4R,6R,9R,10R,11R,12S,14R,15R,18R)-12,14-diacetyloxy-6-(furan-3-yl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-10-yl]acetate](/img/structure/B12803445.png)


![3-[4-(3-Aminopropyl)piperazin-1-yl]propan-1-amine; terephthalic acid](/img/structure/B12803460.png)
